Product packaging for 4-(1-aminobutyl)phenol(Cat. No.:CAS No. 708253-44-5)

4-(1-aminobutyl)phenol

Cat. No.: B6149381
CAS No.: 708253-44-5
M. Wt: 165.2
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Description

4-(1-aminobutyl)phenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.2. The purity is usually 95.
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Properties

CAS No.

708253-44-5

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Aminobutyl Phenol

De Novo Synthesis Strategies for 4-(1-aminobutyl)phenol

The creation of this compound from basic chemical precursors involves several sophisticated synthetic strategies. These methods are designed to be efficient and to produce the compound with high purity. Researchers continually seek to improve these strategies, focusing on aspects like enantioselectivity, catalytic efficiency, and environmental sustainability.

Enantioselective Synthetic Approaches to Chiral this compound

The synthesis of specific enantiomers of chiral compounds like this compound is of paramount importance, as different enantiomers can exhibit distinct biological activities. While direct enantioselective synthetic routes for this compound are not extensively detailed in the provided results, analogous strategies for similar chiral aminophenols highlight the methodologies that could be adapted. For instance, the synthesis of (R)-4-(1-aminoethyl)phenol has been achieved with high enantiomeric excess (>99% ee) through a two-stage enzymatic process. chemicalbook.com This process involves the resolution of a racemic mixture using (R)-amine dehydrogenase followed by a kinetic resolution with (S)-ω-transaminase. chemicalbook.com Such biocatalytic approaches offer a powerful tool for obtaining enantiomerically pure aminophenols.

Domino reactions represent another advanced strategy for the enantioselective synthesis of complex molecules. researchgate.net These one-pot sequences, which combine multiple transformations, can lead to the efficient construction of intricate molecular architectures from simple starting materials. researchgate.net The principles of domino reactions could be applied to the asymmetric synthesis of this compound, potentially involving steps like asymmetric Michael additions or aldol (B89426) reactions to establish the chiral center. researchgate.net

Catalytic Reaction Pathways in the Formation of the Chemical Compound

Catalysis plays a crucial role in the synthesis of aminophenol derivatives, enabling efficient and selective transformations. Molybdenum-based catalysts, for example, have been utilized in the 1,4-aminohydroxylation of dienes using anilines. nih.gov This process involves the in-situ formation of an active molybdenum-oxaziridine species, which then participates in a hetero-Diels-Alder reaction to form the desired amino alcohol product. nih.gov Such catalytic systems could be adapted for the synthesis of this compound from appropriate precursors.

Furthermore, biocatalysis offers a highly selective and efficient route to chiral amines and their derivatives. The development of a biocatalytic route using an imine reductase (IRED) has been successfully applied to the large-scale synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine from an acetophenone (B1666503) derivative, achieving high yield and excellent enantioselectivity. digitellinc.com This highlights the potential of IREDs and other enzymes in the catalytic synthesis of chiral aminophenols like this compound.

Development of Green Chemistry Protocols for Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of amine-phenol ligands, which are structurally related to this compound, has been successfully achieved in water, a green solvent. mun.ca This approach, utilizing a Mannich-type condensation reaction, has demonstrated higher yields compared to traditional methods that use organic solvents like methanol. mun.ca

Another green approach involves the use of inexpensive and less hazardous reagents. A recently developed one or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols employs ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This method is notable for its high yields and the selective monoalkylation of primary amines, offering a more environmentally friendly alternative to traditional synthetic routes. nih.govchemrxiv.org These examples underscore the ongoing efforts to develop sustainable synthetic methodologies that could be applied to the production of this compound.

Derivatization and Functionalization Chemistry of this compound

The chemical modification of this compound opens up possibilities for creating a wide range of new molecules with potentially unique properties. Derivatization focuses on altering the functional groups of the parent compound to synthesize novel analogs and Schiff bases.

Synthesis of Novel Analogs and Schiff Base Derivatives of the Chemical Compound

The synthesis of novel analogs of this compound can lead to compounds with enhanced or entirely new functionalities. For instance, the synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol (B47542) fragment has been achieved through the reaction of tetracyanoethylene (B109619) with 4-hydroxyphenyl-substituted ketones. rsc.org These derivatives possess potential for further chemical transformations and applications in materials science. rsc.org

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a particularly important class of derivatives. A variety of Schiff base derivatives of 4-aminophenol (B1666318) have been synthesized by reacting it with different aldehydes. mdpi.comnih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695) and can be monitored by thin-layer chromatography. mdpi.com Similarly, Schiff base analogs of 4-aminoantipyrine (B1666024) have been synthesized through condensation reactions with substituted benzaldehydes. nih.govnih.govresearchgate.netmdpi.comdicle.edu.tr The general synthetic procedure involves refluxing equimolar amounts of the amine and the corresponding aldehyde in ethanol. mdpi.com These synthetic strategies can be directly applied to this compound to generate a library of novel Schiff base derivatives.

Starting AmineAldehyde/KetoneDerivative ClassReference
4-AminophenolVarious AldehydesSchiff Bases mdpi.comnih.gov
4-AminoantipyrineSubstituted BenzaldehydesSchiff Base Analogs nih.gov
4-AminoantipyrineCinnamaldehydesSchiff Base Derivatives mdpi.com
4-AminoantipyrineFerrocenecarboxaldehyde, Substituted SalicylaldehydesSchiff Base Derivatives nih.gov
4-AminoantipyrineNitrobenzaldehydesSchiff Base Analogs researchgate.net

Multi-component Reactions Involving this compound as a Precursor

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse molecular scaffolds. Key examples of MCRs include the Ugi and Passerini reactions, which typically involve the combination of an amine, a carbonyl compound, an isocyanide, and, in the case of the Ugi reaction, a carboxylic acid.

The amine component is a crucial building block in many MCRs. The primary amino group of this compound, in principle, makes it a suitable candidate for participation in such transformations. Its structure offers the potential to introduce a phenol-containing moiety into the final product, which can be a valuable feature for developing new compounds with interesting chemical and biological properties.

Despite the theoretical potential for this compound to act as the amine component in various MCRs, a comprehensive review of the scientific literature did not yield specific examples of its application in this context. Searches for its use in well-known MCRs like the Ugi or Passerini reactions, or in the synthesis of heterocyclic compounds via multi-component strategies, did not uncover any published research detailing its role as a precursor.

Therefore, while the principles of multi-component chemistry suggest that this compound could be a viable substrate, there is currently no available data in the scientific literature to present on its specific synthetic methodologies and chemical transformations within this reaction class. Further research would be necessary to explore and document the reactivity of this compound in multi-component reactions and to characterize the resulting products.

Advanced Characterization and Analytical Methodologies in Research for 4 1 Aminobutyl Phenol

Chromatographic Methodologies for Isolation and Quantification in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis:Information regarding the derivatization of 4-(1-aminobutyl)phenol for GC-MS analysis or methods for its trace detection in various matrices is absent from the literature.

While extensive research exists for the related compound 4-aminophenol (B1666318), this information cannot be extrapolated to this compound with the scientific accuracy required for this article. The addition of the 1-aminobutyl group significantly alters the molecule's chemical and physical properties, meaning its analytical characteristics will be distinct.

Until dedicated research on this compound is conducted and published, a detailed article on its advanced analytical characterization remains speculative.

Application of Isotope-Labeled Analogs of this compound as Internal Standards in Quantitative Analysis

In a typical workflow, a known quantity of an isotope-labeled version of this compound, for instance, this compound-d₅ (where five hydrogen atoms are replaced with deuterium), would be added to a sample at the earliest stage of preparation. This SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavier isotopes. Consequently, it co-elutes with the unlabeled analyte during chromatography but is distinguishable by the mass spectrometer.

The fundamental advantage of this method is that any loss of analyte during extraction, derivatization, or ionization is mirrored by a proportional loss of the SIL internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, a highly accurate quantification can be achieved. This is because the ratio remains constant even if the absolute signal intensities fluctuate.

Detailed Research Findings

Specific research employing an isotope-labeled internal standard for this compound has not been identified in the surveyed literature. However, studies on other phenolic compounds, such as 4-ethylphenol (B45693), have demonstrated the necessity of individual stable isotope derivatives for reliable quantification in complex matrices like wine. explorationpub.com For instance, the synthesis of deuterium-labeled standards for 4-ethylphenol and its use in a stable isotope dilution assay allowed for reliable quantification down to the nanogram-per-liter level. explorationpub.com Similar methodologies have been established for a wide range of amines and phenols in various samples, consistently showing high accuracy, with recovery rates in the range of 80–120%, and good stability, with relative standard deviations (RSDs) for intra-day and inter-day precision being smaller than 15%. Current time information in Bangalore, IN.

Were a study on this compound to be conducted, it would involve the synthesis of a deuterated or ¹³C-labeled analog. The analytical method would then be validated according to established guidelines, determining parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Illustrative Data for Quantitative Analysis

The following table represents the type of data that would be generated from an LC-MS/MS method using an isotope-labeled internal standard for this compound. Please note that this data is illustrative, based on typical values obtained for similar small molecules, and is not from an actual study of this compound due to the absence of such specific research in the available literature.

ParameterAnalyte: this compoundInternal Standard: this compound-d₅
Mass Transition (m/z) 166.1 → 107.1171.1 → 112.1
Retention Time (min) 4.24.2
Linearity (R²) >0.99N/A
Limit of Detection (LOD) 0.1 ng/mLN/A
Limit of Quantification (LOQ) 0.5 ng/mLN/A
Intra-day Precision (%RSD) < 5%N/A
Inter-day Precision (%RSD) < 10%N/A
Recovery (%) 95 - 105%N/A

This table showcases key validation parameters that define the performance of a quantitative method. The mass transitions represent the specific parent and daughter ions monitored in the mass spectrometer for the analyte and its labeled internal standard. The identical retention times confirm their co-elution, a critical aspect of the stable isotope dilution method. The high linearity (R² > 0.99) would demonstrate a direct relationship between concentration and response over a defined range. Low limits of detection and quantification would indicate high sensitivity, while low relative standard deviations for precision and recovery values close to 100% would affirm the method's accuracy and reproducibility.

Computational and Theoretical Investigations of 4 1 Aminobutyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

The optimized geometry of 4-(1-aminobutyl)phenol would be determined using a functional like B3LYP with a basis set such as 6-311G(d,p), which has been shown to provide accurate results for similar organic molecules. nih.govresearchgate.net

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations This table presents expected values based on DFT studies of analogous phenol (B47542) compounds. nih.govresearchgate.netnih.gov

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C (ring)O-~ 1.36 Å
Bond Length OH-~ 0.97 Å
Bond Length C (ring)C (butyl)-~ 1.51 Å
Bond Length C (butyl)N-~ 1.47 Å
Bond Angle C (ring)C (ring)O~ 120.0°
Bond Angle HNH~ 107.0°
Dihedral Angle C (ring)C (ring)C (butyl)N

Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. eurjchem.com For phenolic compounds, the HOMO is typically localized on the phenol ring, indicating this is the primary site for electrophilic attack and electron donation (antioxidant activity). nih.govnih.gov

The this compound molecule possesses two ionizable groups: the acidic phenolic hydroxyl group (-OH) and the basic amino group (-NH2). The acidity constant (pKa) of each group determines its protonation state at a given pH. Computational methods can predict these pKa values with a reasonable degree of accuracy, often achieving results within one pKa unit of experimental values. nih.gov

The prediction is typically performed using thermodynamic cycles that calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. nih.govrsc.org These calculations are complex as they must accurately model the significant change in solvation energy when a neutral molecule becomes an ion. nih.gov

The two key equilibria are:

Phenolic Deprotonation: R-OH + H₂O ⇌ R-O⁻ + H₃O⁺

Amino Protonation: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

Depending on the pH of the aqueous environment, this compound can exist in four different states, as shown in the table below. The predominant form at physiological pH (~7.4) would depend on the precise pKa values of the amino and phenol groups.

Table 2: Possible Protonation States of this compound in Aqueous Solution

pH RangePhenol Group (-OH)Amino Group (-NH₂)Net ChargeSpecies Name
Strongly Acidic -OH (Neutral)-NH₃⁺ (Protonated)+1Cationic
Weakly Acidic / Neutral -O⁻ (Deprotonated)-NH₃⁺ (Protonated)0Zwitterionic
Weakly Basic -OH (Neutral)-NH₂ (Neutral)0Neutral
Strongly Basic -O⁻ (Deprotonated)-NH₂ (Neutral)-1Anionic

Molecular Modeling and Simulation for Conformational Analysis

The butyl side chain of this compound is not rigid and can rotate freely around its carbon-carbon single bonds. Each unique spatial arrangement resulting from these rotations is called a conformer. Conformational analysis aims to identify all possible low-energy conformers and the energy barriers that separate them.

This process involves systematically rotating the dihedral angles of the side chain and calculating the potential energy of each resulting structure. The results are often visualized as a potential energy landscape, a chart that maps energy against the rotational angles. nih.gov The "valleys" on this landscape represent stable or metastable conformers (local energy minima), while the "hills" represent the transition states between them. nih.gov The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of an isolated molecule. Understanding this landscape is critical, as different conformers can exhibit different biological activities or physical properties.

The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes this compound an effective hydrogen bond donor and acceptor. This capability leads to the formation of complex intermolecular networks. Molecular modeling can simulate how multiple molecules of this compound interact with each other and with solvent molecules.

Key interactions include:

Intermolecular Hydrogen Bonds: One molecule's hydroxyl group can donate a hydrogen to the amino group of a neighboring molecule, or vice versa, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Intramolecular Hydrogen Bonds: It is possible for a hydrogen bond to form between the amino group's hydrogen and the phenol's oxygen within the same molecule. This would create a stable six-membered ring structure, often referred to as an S(6) ring motif, which is a common feature in related compounds. nih.govnih.govnih.gov

Simulations can quantify the strength of these hydrogen bonds and predict their influence on physical properties like boiling point, solubility, and crystal packing. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivation from Theoretical Models of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological or chemical activity. Theoretical models are invaluable for establishing Quantitative Structure-Activity Relationships (QSAR), where computational descriptors are correlated with experimental activity. nih.gov

The process involves:

Defining a Series of Derivatives: A set of molecules is designed by systematically modifying the structure of this compound. Modifications could include changing the length of the alkyl chain, adding substituents to the phenol ring, or altering the position of the amino group.

Calculating Molecular Descriptors: For each derivative, a range of electronic and structural properties (descriptors) are calculated using quantum chemical methods. Common descriptors include HOMO/LUMO energies, dipole moment, atomic charges, and molecular shape indices. nih.govresearchgate.net

Correlating with Activity: The calculated descriptors are then correlated with a measured activity (e.g., antioxidant capacity, receptor binding affinity) using statistical methods like multi-linear regression. nih.govnih.gov

A successful QSAR model can be expressed as an equation that predicts the activity of new, untested derivatives. This allows for the rational design of molecules with enhanced or optimized properties, significantly reducing the time and cost of experimental screening. For phenolic compounds, QSAR studies have shown that antioxidant activity is often strongly correlated with the HOMO energy and the stability of the resulting phenoxyl radical. nih.govnih.gov

Table 3: Hypothetical Example of a QSAR Data Set for this compound Derivatives

DerivativeModificationCalculated Descriptor (e.g., HOMO Energy)Predicted Activity (Arbitrary Units)
Parent This compound-5.20 eV100
Derivative 1 Add -OCH₃ group to ring-5.05 eV125
Derivative 2 Add -NO₂ group to ring-5.55 eV60
Derivative 3 Extend to aminopentyl chain-5.22 eV95
Derivative 4 Shorten to aminopropyl chain-5.18 eV108

Investigation of Biological System Interactions of 4 1 Aminobutyl Phenol in Vitro and Non Human in Vivo Models

Studies on Interaction with Specific Biomolecules and Enzymes

The specific structure of 4-(1-aminobutyl)phenol, featuring both a hydrogen-donating phenolic group and a potentially charged amino group, allows for various types of non-covalent interactions with biomolecules like proteins and nucleic acids. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are fundamental to its biological activity.

The ability of phenolic compounds to modulate enzyme activity is well-documented. In cell-free systems, which allow for the direct study of enzyme-inhibitor interactions without the complexity of cellular membranes and metabolism, various phenols have demonstrated inhibitory effects on a range of enzymes. nih.govnih.govresearchgate.net For instance, studies on bacterial α-class carbonic anhydrases (CAs) from pathogenic strains like Neisseria gonorrhoeae and Vibrio cholerae have shown that simple phenols can be effective inhibitors. nih.gov

The mechanism often involves the phenol (B47542) molecule anchoring to the enzyme's active site. For example, in carbonic anhydrases, the phenol's hydroxyl group can form a hydrogen bond with the zinc-coordinated water molecule, a key component of the catalytic mechanism. nih.gov While direct studies on this compound are limited, the inhibitory activities of related phenolic compounds provide a basis for understanding its potential effects. Small structural changes on the phenol ring can lead to significant differences in inhibitory potency. nih.gov

Table 1: Inhibition Constants (KI) of Various Phenolic Compounds Against Bacterial Carbonic Anhydrases

Compound Target Enzyme Inhibition Constant (KI) in µM
Phenol NgCAα 0.9
3-Aminophenol NgCAα 1.1
4-Hydroxy-benzylalcohol NgCAα 1.2
Paracetamol NgCAα 1.7
Phenol VchCAα 0.7
3-Amino-4-chlorophenol VchCAα 0.9
4-Hydroxy-benzylalcohol VchCAα 1.2

Data sourced from studies on bacterial α-class carbonic anhydrases. nih.gov

G protein-coupled receptors (GPCRs) are a major class of receptors that can be modulated by small molecules. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govresearchgate.net This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural agonist. nih.govnih.gov

Phenolic compounds have been identified as allosteric modulators for certain receptors. Reconstituted systems, where purified receptors are embedded in artificial membranes, are crucial for studying these direct ligand-receptor interactions. researchgate.net While specific studies detailing the binding of this compound to receptors are not widely available, the general ability of phenolic structures to act as allosteric modulators suggests a potential avenue for its biological activity. nih.govresearchgate.net The development of such modulators is an area of interest in pharmacology as they can offer more subtle and potentially safer ways to control receptor signaling. nih.gov

The interaction of small molecules with nucleic acids like DNA and RNA is a critical area of study. Non-covalent interactions are typically categorized into three main types: electrostatic interactions, groove binding, and intercalation. nih.gov Electrostatic binding occurs between positively charged molecules and the negatively charged phosphate (B84403) backbone of DNA. nih.gov Given that the amino group of this compound can be protonated and positively charged, this type of interaction is plausible.

Biophysical techniques are essential for characterizing these interactions. Methods like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can reveal changes in the structure of DNA or the small molecule upon binding. For example, hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance) in the UV-Vis spectrum can indicate the type of binding mode. nih.gov Advanced techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS), analytical ultracentrifugation (AUC), and microscale thermophoresis (MST) provide detailed quantitative data on binding affinity and stoichiometry. biorxiv.orgnih.govnih.govresearchgate.netumt.edunih.gov While research on 4-aminophenol (B1666318) derivatives has shown DNA interaction, specific biophysical characterization of this compound's interaction with DNA or RNA remains an area for further investigation. nih.gov

Cellular Pathway Modulation in Model Organisms and Cell Lines

In cellular environments, the effects of a compound are the result of its combined interactions with various biomolecules and the subsequent modulation of cellular pathways.

Phenolic compounds are widely recognized for their antimicrobial properties against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria and various fungi. nih.govmdpi.comnih.gov The mechanisms behind this activity are diverse and can include damaging the bacterial cytoplasmic membrane, inhibiting key microbial enzymes, and suppressing the formation of biofilms. nih.govnih.gov

The effectiveness of phenolic compounds as antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. Numerous studies have documented the MIC values for various phenols against model bacterial and fungal strains. For instance, some substituted 1-phenylnaphthalenes have shown activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, certain aminonaphthalene derivatives have demonstrated fungistatic activity against phytopathogenic fungi. nih.gov The antibacterial activity of phenolic compounds can be influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. mdpi.comnih.gov

Table 2: In Vitro Antimicrobial Activity of Various Phenolic and Naphthalene-Based Compounds

Compound/Extract Target Organism Activity Metric Result
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide Staphylococcus aureus Zone of Inhibition 21.99 ± 0.03 mm
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide Staphylococcus aureus MIC ≤20 μg/ml
4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide Escherichia coli Zone of Inhibition 8.97 ± 0.06 mm
Naringenin Staphylococcus aureus (MRSA) MIC 62.5 μg/mL
Aminonaphthalene derivatives Fusarium culmorum EC50 1.1 mg/L
Phenol, 2,4-bis(1,1-dimethylethyl)- Pithomyces atro-olivaceous Antifungal Activity Potent Inhibition

Data compiled from various studies on the antimicrobial properties of phenolic and related compounds. mdpi.comnih.govnih.govnih.gov

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govmdpi.comscienceopen.comnih.gov Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause damage to cells, and antioxidants can neutralize them. mdpi.comnih.gov The primary mechanisms by which phenols act as antioxidants are through hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govmdpi.comresearchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The resulting phenoxyl radical is often stabilized by resonance, making it less reactive. scienceopen.com

Cellular models are used to assess the antioxidant activity of compounds within a biological context. Assays like the oxygen radical absorbance capacity (ORAC) assay are used to measure the radical scavenging ability of compounds. nih.govresearchgate.net Studies have shown that the antioxidant effectiveness of phenols is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.govresearchgate.net The hydrophobicity of a molecule can also play a role, as it can affect the molecule's ability to enter cells and protect lipid membranes from oxidation. mdpi.com Research on various phenol-rich extracts in intestinal epithelial cell lines has demonstrated their capacity to modulate oxidative stress. nih.gov

Investigation of Cellular Signaling Pathways and Metabolic Effects (Non-Human Cells)

Specific in vitro studies detailing the cellular signaling pathways and metabolic effects of this compound on non-human cells are not presently found in peer-reviewed literature. However, based on its structural similarity to other phenolic amines like tyramine (B21549) and octopamine (B1677172), it is plausible that this compound could engage with similar cellular mechanisms.

Phenolic compounds, as a broad class, are known to influence various cellular processes. For instance, some phenolic compounds can modulate pathways related to oxidative stress and inflammation. dovepress.com It is conceivable that this compound could exhibit antioxidant properties due to the hydroxyl group on the phenol ring, which can donate a hydrogen atom to neutralize free radicals. dovepress.com

Some phenolic compounds have also been shown to affect metabolic processes such as the microbial formation of trimethylamine (B31210) (TMA) from choline (B1196258) in in vitro fermentation models, which is a key step in the production of trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular health. chemrxiv.org While no data exists for this compound, this highlights a potential area of investigation for its metabolic effects in relevant non-human cellular models.

Neuropharmacological Interactions in Neural Cell Cultures or Animal Models (Excluding Clinical)

Direct neuropharmacological studies on this compound in neural cell cultures or animal models are not currently available. However, its structure, featuring a phenol ring and an aminoalkyl side chain, is analogous to that of trace amines and other neuroactive compounds, suggesting potential interactions within the nervous system.

Compounds with similar structures, such as tyramine and octopamine, act as neuromodulators by interacting with specific receptors, including trace amine-associated receptors (TAARs) and adrenergic receptors. wikipedia.orgwikipedia.org Tyramine, for example, is known to act as a catecholamine-releasing agent and can modulate the release of serotonin, norepinephrine, and dopamine. wikipedia.org It is plausible that this compound could exhibit similar activity, potentially influencing neurotransmitter release and signaling in neural cell cultures.

In invertebrates, octopamine, another structural relative, plays a crucial role as a neurotransmitter and neuromodulator, affecting a wide range of behaviors. researchgate.netelifesciences.org Studies on insect octopamine receptors expressed in cell lines have shown that they are G protein-coupled receptors (GPCRs) that can modulate intracellular levels of second messengers like cAMP and Ca2+. nih.govnih.gov Given the structural similarities, this compound might interact with such receptors if tested in appropriate invertebrate-derived neural cell models or in vivo preparations.

Furthermore, research on related compounds like p-synephrine indicates that subtle structural differences can lead to significant changes in receptor binding and pharmacological effects. nih.govnih.gov For instance, p-synephrine shows weak affinity for most adrenergic receptors but may interact with β-3 adrenergic receptors, which are involved in metabolic processes. nih.govnih.gov This underscores the need for direct experimental investigation to determine the specific neuropharmacological profile of this compound.

Applications of 4 1 Aminobutyl Phenol in Materials Science and Catalysis Research

Role in Polymer and Resin Chemistry Research

In the realm of polymer science, 4-(1-aminobutyl)phenol serves as a multifunctional monomer for the synthesis of high-performance polymers and as a modifying agent in thermosetting resins.

The presence of both an amine and a hydroxyl group allows this compound to participate in polymerization reactions to form novel polymer structures, such as polyamides and polyesters. The incorporation of this monomer can lead to polymers with enhanced thermal stability, mechanical strength, and specific solubility characteristics. researchgate.netontosight.ai

Research into aromatic polyamides, for instance, has shown that polymers synthesized from aromatic diamines and diacid chlorides can exhibit high thermal stability and good solubility in various organic solvents. researchgate.netepa.gov By analogy, using this compound or its derivatives as a monomer could lead to the creation of novel polyamides. The polymerization would typically involve a reaction between the amine group of the aminophenol and a dicarboxylic acid chloride. The resulting polymers are sought after for applications requiring high-performance materials, such as in the aerospace and electronics industries. ontosight.ai

The bio-based potential of polyamide 4, synthesized from γ-aminobutyric acid (GABA), highlights a trend towards sustainable polymers. psu.edu The aminobutyl structure in this compound is related to GABA, suggesting its potential role in creating partially bio-based and potentially biodegradable polymers. psu.edursc.org

Table 1: Potential Polymer Structures Derived from this compound

Polymer Type Co-monomer Required Potential Properties Potential Applications
Polyamide Dicarboxylic acid or diacyl chloride High thermal stability, good mechanical strength, improved solubility High-performance films, fibers, engineering plastics
Polyester Dicarboxylic acid or diacyl chloride Enhanced thermal resistance, chemical resistance Specialty coatings, composite materials
Epoxy Resin (as curing agent) Epoxy monomer (e.g., DGEBA) Increased crosslink density, improved toughness and thermal properties Adhesives, coatings, structural composites mdpi.comnih.gov

This table is generated based on analogous polymer systems and the known reactivity of amine and phenol (B47542) functional groups.

Phenolic resins, such as those produced from phenol and formaldehyde (B43269), are thermosetting polymers known for their heat resistance and mechanical durability. wikipedia.org The crosslinking process is critical to developing these properties. This compound can be incorporated into phenolic resin formulations, where its functional groups play a distinct role in the crosslinking network.

The phenolic hydroxyl group can react with formaldehyde in a manner similar to traditional phenol monomers, forming hydroxymethyl groups that subsequently condense to form methylene (B1212753) bridges between the aromatic rings. wikipedia.orgresearchgate.net Concurrently, the primary amine of the butyl side chain can act as a curing or crosslinking site. Amine functionalities are known to react with hydroxymethyl groups on the resin backbone or with other components like epoxides if used in hybrid systems, leading to a more complex and densely crosslinked network. ontosight.aiontosight.ai This dual reactivity can influence the cure kinetics and the final properties of the resin, such as enhancing its flexibility and impact strength. allnex.com The investigation of such systems helps in designing resins with tailored performance for applications in composites, adhesives, and coatings. allnex.comresearchgate.net

Catalytic Applications and Ligand Design

The structural features of this compound make it an excellent scaffold for the design of ligands for metal-catalyzed reactions and for the development of heterogeneous catalysts.

In coordination chemistry, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. Aminophenols are precursors to versatile ligands, such as Schiff bases and amine bis(phenolate) (ABP) ligands. nih.govhw.ac.uk These ligands can stabilize various metals in different oxidation states, enabling a wide range of catalytic transformations. nih.gov

This compound can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. nih.gov The resulting ligands possess both nitrogen and oxygen donor atoms, which can coordinate to a metal center, forming stable chelate complexes. nih.gov These complexes are investigated as catalysts for important organic reactions. Furthermore, the chiral center in this compound allows for the synthesis of chiral ligands, which are highly valuable in asymmetric catalysis for producing enantiomerically pure compounds, a critical need in the pharmaceutical industry. hw.ac.uknih.gov

Table 2: Potential Catalytic Applications of Ligands from this compound

Reaction Type Metal Center (Example) Role of Ligand
C-C Coupling (e.g., Suzuki, Heck) Palladium (Pd), Nickel (Ni) Stabilizes the metal center, influences catalytic activity and selectivity. hw.ac.uk
Oxidation Reactions Manganese (Mn), Copper (Cu) Controls the redox potential and substrate access to the metal center.
Asymmetric Hydrogenation Rhodium (Rh), Ruthenium (Ru) Provides a chiral environment to induce enantioselectivity.

This table outlines potential applications based on established catalytic systems using aminophenol-derived ligands.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. This compound can be functionalized and immobilized onto a solid support to create a heterogeneous catalyst. mdpi.com

The amine or phenol group can serve as an anchor for grafting the molecule onto supports like silica, alumina, or polymer monoliths. mdpi.comnih.gov For example, the amine group can be reacted with a functionalized polymer support. Once immobilized, the molecule can be further modified to introduce a catalytically active site, or the immobilized ligand can be used to coordinate with a metal ion. Such supported catalysts are being explored for use in continuous flow reactors, which offer advantages for process efficiency and automation. mdpi.comnih.gov Research in this area includes the immobilization of TEMPO-based catalysts for alcohol oxidation and the use of modified biochar for environmental remediation. mdpi.commdpi.com

Development of Chemosensors and Diagnostic Probes

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. nih.gov The development of fluorescent sensors for the selective detection of ions and biologically relevant molecules is a rapidly growing field. mdpi.com

Derivatives of this compound are promising candidates for creating such sensors. The molecule's scaffold can be chemically modified to incorporate a fluorophore (a light-emitting group) and a receptor site tailored to bind a specific target analyte. The interaction between the sensor and the analyte can trigger a change in the fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). researchgate.net

Given its inherent chirality, this compound is particularly suited for the development of enantioselective fluorescent sensors. nih.gov These sensors can differentiate between the enantiomers (mirror-image isomers) of a chiral molecule, which is crucial for applications like high-throughput screening in drug discovery. researchgate.netnih.gov For instance, a sensor could be designed by attaching a fluorophore like a naphthalimide or pyrene (B120774) unit to the aminophenol, where the chiral aminobutylphenol moiety would provide the chiral recognition capability for analytes such as amino acids or chiral amines. researchgate.netresearchgate.net

Table 3: Components of a Hypothetical Chemosensor Based on this compound

Sensor Component Role Example Moiety
Signaling Unit Provides a measurable optical signal (fluorescence). Pyrene, Naphthalimide, Tetraphenylethylene (TPE) nih.gov
Recognition Unit Binds selectively to the target analyte. The chiral this compound structure itself, or a macrocycle attached to it.
Linker Covalently connects the signaling and recognition units. Simple amide or ether bond.

| Target Analyte | The molecule or ion to be detected. | Chiral amino acids, metal ions (e.g., Fe³⁺), anions. researchgate.net |

This table illustrates the modular design of a fluorescent chemosensor incorporating the this compound scaffold.

Fluorescent and Colorimetric Probes for Analytical Detection

There is no available research data to suggest that this compound has been utilized as a fluorescent or colorimetric probe for analytical detection. Scientific studies on fluorescent and colorimetric probes for the detection of various analytes typically involve compounds with specific fluorophoric or chromophoric properties that change upon interaction with the target molecule. While various phenolic compounds are used in the development of such probes, specific research detailing the synthesis, mechanism, and analytical performance of probes based on this compound is not present in the surveyed literature.

Q & A

Q. What are the established synthetic protocols for 4-(1-aminobutyl)phenol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or catalytic coupling. For example, 4-(1-aminoethyl)-2-chlorophenol hydrochloride is synthesized via palladium-on-carbon-catalyzed reaction of 2-chlorophenol with ethylamine under controlled conditions (e.g., inert atmosphere, 80–100°C). Key optimization parameters include catalyst loading (5–10% Pd/C), solvent polarity (ethanol/water mixtures), and pH (neutral to slightly basic) to minimize by-products like dehalogenated amines . Yield improvements (>85%) are achieved by slow reagent addition and post-reaction purification via column chromatography.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

Structural elucidation relies on:

  • NMR : 1^1H and 13^{13}C NMR identify the phenolic hydroxyl (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and aminobutyl chain (δ 1.2–2.6 ppm).
  • IR : Stretching frequencies for -OH (3200–3500 cm1^{-1}), -NH2_2 (3350–3450 cm1^{-1}), and C-Cl (if present, 550–650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]+^+ at m/z 171.624 for CHClNO derivatives) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValue
Molecular FormulaC10_{10}H15_{15}NO
Molecular Weight165.23 g/mol
Boiling Point~258.9°C (estimated)
Density1.3 g/cm3^3
SolubilityPolar solvents (e.g., DMSO, ethanol)
pKa (phenolic -OH)~9.8–10.2
These properties guide solvent selection, reaction kinetics, and stability assessments .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C).
  • pH Stability Tests : Monitor degradation in aqueous buffers (pH 2–12) over 24–72 hours .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in sealed amber glass containers under inert gas (N2_2/Ar) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Compatibility testing with common lab materials (e.g., PTFE, glass) is advised to prevent leaching .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s interaction with biological targets?

The aminobutyl group facilitates hydrogen bonding and electrostatic interactions with enzymes (e.g., tyrosinase) and receptors. Molecular docking studies suggest the phenolic -OH and amine groups bind to catalytic pockets, modulating substrate affinity. For example, tyrosine derivatives inhibit melanin synthesis by competitively blocking L-DOPA oxidation .

Q. How can researchers design experiments to resolve contradictions in reported biological activities?

Contradictory data (e.g., anti-inflammatory vs. pro-oxidant effects) require:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM.
  • Pathway-Specific Assays : Use siRNA knockdowns or inhibitors to isolate mechanisms (e.g., NF-κB vs. MAPK pathways).
  • Redox Profiling : Measure ROS generation (DCFH-DA assay) and antioxidant capacity (ORAC) in parallel .

Q. What computational approaches model this compound’s interactions with proteins?

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer during catalytic reactions.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., aromatic π-stacking vs. hydrogen bonds) .

Q. How does this compound compare to structural analogs in reactivity and bioactivity?

CompoundKey Structural DifferenceBioactivity Trend
4-(2-Aminoethyl)phenolShorter alkyl chainLower receptor affinity
4-(1-Aminopropyl)phenolLonger chainEnhanced membrane permeation
2-Chloro derivativesHalogen substitutionIncreased enzyme inhibition
Such comparisons inform SAR studies for drug design .

Q. What strategies optimize regioselectivity in synthetic modifications of this compound?

  • Protecting Groups : Use Boc for -NH2_2 during Friedel-Crafts alkylation.
  • Directed Ortho-Metalation : Employ LDA to functionalize specific aromatic positions.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.